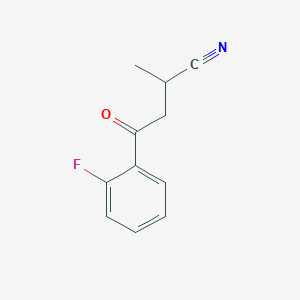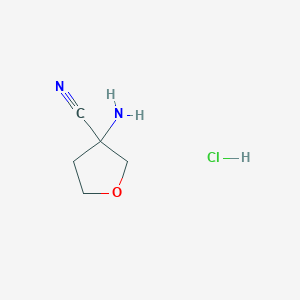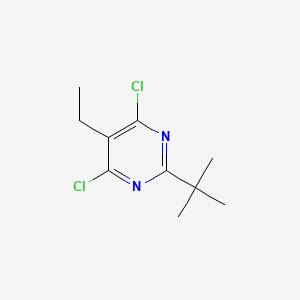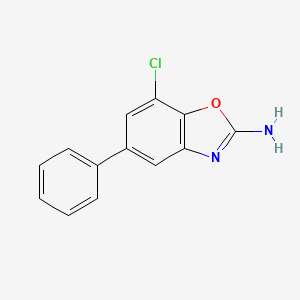
7-氯-5-苯基-1,3-苯并恶唑-2-胺
描述
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
该化合物及其衍生物在药物化学中是突出的结构 . 它们具有广泛的生物活性,并具有治疗应用 .
中枢神经系统 (CNS) 应用
包括该化合物在内的 1,4-苯并二氮杂卓-2-酮的活性在中枢神经系统 (CNS) 中是已知的 . 这些活性包括抗焦虑、抗惊厥、镇静、催眠和肌肉松弛剂 .
抗病毒和抗癌应用
它们的活性已被确认为抗-HBV、抗-HIV、抗缺血、抗癌、抗心律失常等药物 .
绿色化学
包括该化合物在内的 1,4-苯并二氮杂卓-2-酮的新衍生物是通过 7-氯-1,3-二氢-5-苯基-2H-1,4-苯并二氮杂卓-2-酮与富马酸酯的迈克尔加成反应合成的。 这与绿色化学协议相符 .
构象分析
包括该化合物在内的 1,4-苯并二氮杂卓-2-酮的立体化学很重要。 已对其中一种产物的最稳定构象异构体进行研究,作为构象分析的模型 .
作用机制
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives are known to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
生化分析
Biochemical Properties
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to various therapeutic effects .
Cellular Effects
The effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it can maintain its therapeutic effects over extended periods, with consistent modulation of cellular functions
Dosage Effects in Animal Models
The effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux, leading to changes in metabolite levels. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different tissues. For example, it has been observed to accumulate in the liver and kidneys, which are key organs involved in its metabolism and excretion .
Subcellular Localization
The subcellular localization of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress .
属性
IUPAC Name |
7-chloro-5-phenyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPTDLJZHFKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


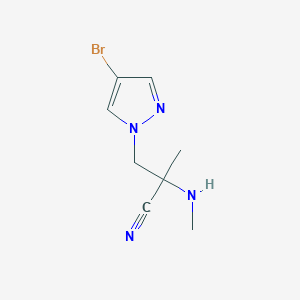
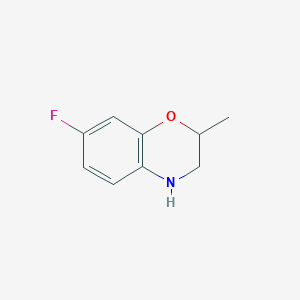
![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

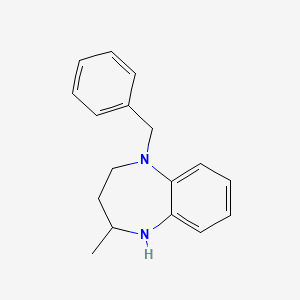
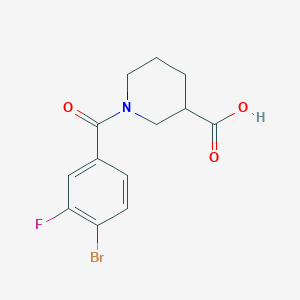
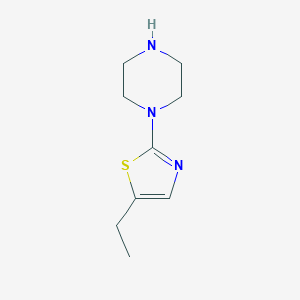

amine hydrochloride](/img/structure/B1526130.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
